Product packaging for Isobutyl vinylacetate(Cat. No.:CAS No. 24342-03-8)

Isobutyl vinylacetate

Cat. No.: B1584889
CAS No.: 24342-03-8
M. Wt: 142.2 g/mol
InChI Key: RLCJPGSPFOFWPR-UHFFFAOYSA-N
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Description

Significance of Vinyl Esters in Monomer Design and Polymer Science

Vinyl esters as a class are a cornerstone of the polymer industry, valued for their versatility and the wide range of properties they can impart to derivative polymers. cymitquimica.com These monomers, with the general structure R-COO-CH=CH₂, are key building blocks for a vast array of materials, from common adhesives to specialized industrial coatings. ethernet.edu.et The most prominent member of this family, poly(vinyl acetate) (PVAc), is widely used in applications such as wood glues, paints, and paper coatings. cymitquimica.comethernet.edu.et

The significance of vinyl esters in monomer design stems from the ability to finely tune the properties of the final polymer by simply altering the "R" group of the ester. cymitquimica.com This allows for the systematic modification of characteristics such as glass transition temperature (Tg), solubility, and mechanical strength. cymitquimica.com For example, incorporating bulky or fluorinated side chains can enhance a polymer's solubility in specific media, such as supercritical carbon dioxide, which is a significant area of green chemistry research. tandfonline.com Vinyl ester resins, often synthesized by reacting an epoxy resin with an unsaturated carboxylic acid, are prized for their excellent chemical resistance and mechanical properties, which are often intermediate between those of less expensive polyesters and high-performance epoxies. chembk.comchembk.com They are fundamental to the production of thermosetting polymers and composites used in demanding environments. chembk.com

Rationale for Academic Inquiry into Isobutyl Vinylacetate

Despite the broad academic and industrial interest in vinyl esters and other unsaturated esters, a review of the scientific literature reveals a notable scarcity of research focused specifically on the polymerization of this compound (isobutyl 3-butenoate) and the characterization of its corresponding polymer. While the compound is commercially available from chemical suppliers and its basic synthesis via esterification of isobutanol and vinylacetic acid is known, its behavior as a monomer remains largely unexplored. chembk.comgoogle.com

The rationale for investigating this particular compound is compelling from a materials science perspective. The monomer's structure presents several features of interest:

The Isobutyl Group: The branched isobutyl side-chain is known to influence polymer properties. It can affect chain packing, solubility, and thermal characteristics (e.g., Tg). Studying its impact in a poly(butenoate) backbone could yield materials with a unique combination of flexibility and hydrophobicity.

Non-Conjugated Double Bond: Unlike acrylate (B77674) or methacrylate (B99206) monomers where the double bond is conjugated with the carbonyl group, the double bond in isobutyl 3-butenoate is isolated. This influences its reactivity in polymerization, potentially leading to different kinetics and polymer microstructures compared to more common unsaturated esters.

Potential for Copolymers: Isobutyl 3-butenoate could serve as a valuable comonomer. Its incorporation into other polymer chains (e.g., with acrylates, styrenics, or traditional vinyl esters) could be a strategic approach to modify the properties of existing materials, introducing flexibility or altering surface energy.

Therefore, academic inquiry is warranted to fill this knowledge gap and to determine if poly(isobutyl 3-butenoate) or its copolymers offer novel properties that could be exploited in areas such as specialty coatings, adhesives, or as plasticizers. chemical-suppliers.eu

Historical Context of Related Vinyl Ester Chemistry and Polymerization Research

The study of vinyl ester polymers is rich with history, dating back to the early 20th century with the initial investigations into vinyl acetate (B1210297) polymerization. Poly(vinyl acetate) itself became a major industrial polymer, leading to the development of derived products like poly(vinyl alcohol), another industrially significant material. cymitquimica.com The broader class of vinyl ester resins, distinct from PVAc, was commercially introduced in the early 1960s to offer a combination of the robust mechanical properties of epoxy resins and the easier processing of unsaturated polyesters. chembk.com These thermosetting resins, known for their superior resistance to hydrolysis and chemical attack, quickly found use in fabricating corrosion-resistant structures like pipes (B44673) and tanks. chembk.com

For decades, the polymerization of vinyl esters was primarily accomplished through conventional free-radical polymerization. cymitquimica.com This method, while effective for large-scale production, offers limited control over polymer architecture, such as molecular weight, dispersity, and end-group functionality. tandfonline.com A significant evolution in the field came with the advent of reversible-deactivation radical polymerization (RDRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, around the late 1990s. cymitquimica.comtandfonline.com RDRP has revitalized academic interest in vinyl esters by providing the tools to create well-defined polymer structures, including block copolymers and other complex architectures, with a high degree of precision. cymitquimica.comtandfonline.com This has opened up new avenues for creating advanced materials with highly controlled properties, moving far beyond the scope of traditional free-radical methods.

Overview of Current Knowledge Gaps and Future Research Directions for this compound

The primary knowledge gap concerning this compound is the near-complete absence of published data on its polymerization and the properties of the resulting polymer. While its synthesis and basic chemical properties are documented in chemical databases, its life as a monomer and polymer is an open field for investigation. nih.govchemical-suppliers.eu

Future research should be directed toward systematically building a comprehensive understanding of this compound from a polymer science perspective. A logical progression of research would include:

Monomer Synthesis and Purification: While the esterification reaction is straightforward, optimizing this synthesis for high purity suitable for controlled polymerization techniques is a necessary first step. chembk.com

Polymerization Studies: The polymerization behavior of isobutyl 3-butenoate should be investigated using various techniques. This includes conventional free-radical polymerization to establish baseline reactivity and exploring RDRP methods like RAFT to synthesize polymers with controlled molecular weights and low dispersity. Cationic polymerization, a common method for true vinyl ethers, could also be explored, although it may be less effective for this monomer structure.

Polymer Characterization: Once poly(isobutyl 3-butenoate) is synthesized, its fundamental properties must be characterized. This includes determining its molecular weight, glass transition temperature (Tg), thermal stability, and solubility in a range of solvents. Mechanical testing of the bulk material would also be essential to understand its physical characteristics.

Copolymerization and Applications: A crucial research direction would be the copolymerization of isobutyl 3-butenoate with other commercially important monomers. Investigating how its incorporation affects the properties of, for example, poly(methyl methacrylate) or polystyrene could reveal its potential as a functional modifier. Based on the polymer's properties, potential applications could be explored in areas like specialty adhesives, coatings, or as a biodegradable component in polymer blends. google.com

Data Tables

Properties of this compound (Isobutyl 3-butenoate)

Chemical Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1584889 Isobutyl vinylacetate CAS No. 24342-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCJPGSPFOFWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336053
Record name Isobutyl vinylacetate
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24342-03-8
Record name 3-Butenoic acid, 2-methylpropyl ester
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Record name Isobutyl vinylacetate
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Record name 24342-03-8
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Synthetic Methodologies and Mechanistic Pathways of Isobutyl Vinylacetate

Established Synthetic Routes to Isobutyl Vinylacetate

The primary established methods for synthesizing vinyl esters, including isobutyl vinyl acetate (B1210297), are centered around esterification and transesterification reactions. These processes are foundational in industrial organic synthesis.

Esterification Reactions for Vinylacetate Derivatives

The synthesis of isobutyl vinyl acetate can be achieved through the transesterification of vinyl acetate with isobutanol. researchgate.neteurochemsupplies.com This reaction involves the transfer of the vinyl group from vinyl acetate to isobutyl alcohol. The use of vinyl acetate as an acyl donor is particularly effective because the byproduct, an enol, quickly isomerizes to acetaldehyde (B116499). This isomerization drives the reaction equilibrium forward, resulting in high yields of the desired ester. researchgate.net

Another related route is the direct esterification of isobutanol (also known as isobutyl alcohol) and acetic acid. atamanchemicals.comaiche.org While this method primarily produces isobutyl acetate, modifications and specific catalytic conditions can be adapted for vinyl ester synthesis. The reaction is typically limited by chemical equilibrium, necessitating strategies like using an excess of one reactant or removing a byproduct to achieve high conversion rates. aiche.orgresearchgate.net Lipase-catalyzed transesterification has also been explored, offering a biocatalytic approach to producing esters like isobutyl acetate. researchgate.net

Interactive Table 1: Comparative Conditions for Isobutyl Ester Synthesis

Product Reactant 1 Reactant 2 Catalyst Type Key Conditions Source
Isobutyl Vinyl Acetate Vinyl Acetate Isobutanol Acid catalyst (e.g., H₂SO₄, HCl) Presence of an acid catalyst eurochemsupplies.com
Isobutyl Vinyl Acetate Vinyl Acetate Isobutanol Acyltransferase (MsAcT) Aqueous conditions, enzyme catalysis researchgate.net
Isobutyl Acetate Acetic Acid Isobutanol Acid catalyst (e.g., Dowex 50W-X8) Pervaporation to remove water researchgate.net
Isobutyl Acetate Acetic Acid Isobutanol Acid catalyst (e.g., Amberlyst 15) Temperature, molar ratio, and catalyst loading are key variables aiche.org

Alternative Synthetic Strategies for this compound Production

Beyond conventional esterification, novel synthetic pathways have been developed to produce isobutyl vinyl acetate, some of which utilize unconventional intermediates to achieve the target molecule.

A novel synthetic route for preparing isobutyl vinyl acetate employs allyl cyanide as a key intermediate. google.com This method involves a multi-step process that begins with the synthesis of allyl cyanide from allyl chloride and sodium cyanide under catalytic conditions. The resulting allyl cyanide is then reacted with isobutanol and concentrated hydrochloric acid in water. After a period of heating and subsequent workup including alkali and water washing, the final product, isobutyl vinyl acetate, is obtained. google.com This pathway is noted for its relatively short process route and mild reaction conditions. google.com

Interactive Table 2: Synthesis of this compound via Allyl Cyanide Intermediate

Step Reactants Reagents/Catalysts Temperature Duration Product Source
1 Allyl Chloride, Sodium Cyanide Catalyst i, Catalyst ii 38-42 °C 0.5-5 hours Allyl Cyanide google.com
2 Allyl Cyanide, Isobutanol Concentrated Hydrochloric Acid 65-72 °C 2-4 hours Crude this compound google.com

The kinetics of esterification and transesterification reactions are crucial for optimizing product yield and selectivity. In the synthesis of isobutyl acetate via esterification of acetic acid and isobutanol, the reaction is limited by chemical equilibrium. researchgate.net Kinetic studies using heterogeneous catalysts like Amberlyst 15 have been performed to develop models that account for reaction variables such as temperature, reactant molar ratios, and catalyst loading. aiche.org For lipase-catalyzed synthesis, kinetic models often need to account for inhibition phenomena by substrates or products. acs.org

In the context of vinyl acetate synthesis, the atmospheric oxidation kinetics have been studied, showing that the reaction with OH radicals is the primary tropospheric loss process. acs.org While not directly related to industrial synthesis, this highlights the reactivity of the vinyl group. In emulsion polymerization processes involving vinyl acetate, reaction kinetics are complex, involving radical diffusion and multiple particle nucleation mechanisms. aidic.it For the novel allyl cyanide route, while specific kinetic data is not detailed, the process parameters such as temperature and reaction time are controlled to ensure high yield and selectivity, minimizing side reactions. google.com The selectivity in such multi-step syntheses depends on the precise control of each reaction step to favor the formation of the desired intermediate and final product.

Catalytic Systems for this compound Synthesis

Homogeneous Catalysis in Vinyl Ester Formation

Ruthenium catalysts have been shown to be effective for the regiocontrolled addition of carboxylic acids to alkynes, providing a practical method for synthesizing vinyl esters. mpg.de Furthermore, iridium complexes, in the presence of a base like sodium carbonate, can catalyze the transfer vinylation of alcohols with vinyl acetate, a method applicable to the synthesis of various alkyl vinyl ethers and potentially adaptable for vinyl esters. orgsyn.org The synthesis of vinyl esters from fruit acids and acetylene (B1199291) has also been studied using homogeneous catalysis, demonstrating the versatility of these systems. journalirjpac.com In some cases, reactions can proceed without an additional catalyst, such as the homogeneous acylation of cellulose (B213188) with vinyl esters in an ionic liquid like 1-ethyl-3-methyl-imidazolium acetate ([EMIM]OAc). rsc.orgrsc.org

Interactive Table 3: Examples of Homogeneous Catalysts in Vinyl Ester Synthesis

Catalyst System Reaction Type Reactants Product Type Source
Palladium-based complexes Oxidative Acetoxylation Ethylene (B1197577), Acetic Acid Vinyl Acetate acs.org
Ruthenium complexes Addition to Alkynes Carboxylic Acids, Alkynes Vinyl Esters mpg.de
Iridium complexes / Na₂CO₃ Transfer Vinylation Alcohols, Vinyl Acetate Vinyl Ethers/Esters orgsyn.org
[EMIM]OAc (Ionic Liquid) Acylation Cellulose, Vinyl Esters Cellulose Esters rsc.orgrsc.org

Heterogeneous Catalysis Development and Optimization

The industrial synthesis of vinyl esters, such as vinyl acetate, relies heavily on heterogeneous catalysis, which offers advantages in catalyst separation and reuse. acs.org The two primary routes are the acetoxylation of acetylene and the oxidative acetoxylation of ethylene. rsc.org

The acetylene-based process traditionally employs zinc acetate supported on activated carbon. rsc.orgresearchcommons.org Research has focused on optimizing this catalytic system for enhanced performance. Studies have investigated various support materials, including activated carbon and gamma-alumina (γ-Al2O3). researchcommons.org Optimization parameters include reaction temperature and the molar ratio of reactants. For instance, in a study using different catalysts, the highest yield of vinyl acetate was achieved with a zinc acetate/γ-Al2O3 catalyst at 220°C with an acetylene to acetic acid molar ratio between 4.5:1 and 5.0:1. researchcommons.org

For the more contemporary ethylene-based route, catalysts are typically composed of palladium supported on silica (B1680970), often promoted with gold (Au) and potassium acetate (KOAc). researchgate.net The development of these catalysts has been a major area of progress. Optimization involves tuning the composition of Pd, Au, and alkali promoters to maximize the rate of vinyl acetate formation while minimizing side reactions, particularly the complete oxidation of ethylene to carbon dioxide. researchgate.netmdpi.com The addition of an inert gas can also be used to manipulate reactant concentrations, allowing for higher acetic acid conversion while keeping oxygen levels below the explosive limit. mdpi.com

Table 1: Catalyst Systems and Conditions for Vinyl Acetate Synthesis

Feedstock Catalyst System Support Material Optimal Temperature Key Findings Reference
Acetylene Zinc Acetate γ-Al2O3 220°C Achieved high yield at a 4.5-5.0:1 molar ratio of acetylene to acetic acid. researchcommons.org
Acetylene Zinc Acetate Activated Carbon 140-260°C A common industrial catalyst for acetylene acetoxylation. rsc.orgresearchcommons.org
Ethylene Palladium-Gold (Pd-Au) Silica (SiO2) Not Specified Gold promotion enhances selectivity and stability. researchgate.net
Ethylene Palladium Chloride (PdCl2) None (Homogeneous) Not Specified The foundational catalyst for the ethylene route, operating in glacial acetic acid. rsc.org

Influence of Catalyst Structure on Reaction Efficiency and Product Purity

The structural properties of heterogeneous catalysts play a critical role in determining reaction efficiency and the purity of the final product.

For catalysts used in the acetylene acetoxylation route, such as zinc acetate on a support, the physical structure of the support material is paramount. Characteristics like specific surface area and total pore volume directly influence catalytic activity. bio-conferences.org For example, catalysts based on zeolites with a high silicon content, selected for the vinylation of acetic acid, possess a total pore volume of 0.3–0.41 cm³/g and a specific surface area ranging from 50–170 m²/g. bio-conferences.org These properties ensure efficient dispersion of the active zinc acetate phase and facilitate the transport of reactants and products.

In the oxidative acetoxylation of ethylene, the structure of palladium-based catalysts at the nanoscale is crucial. The reaction is catalyzed by palladium, but the addition of gold is known to improve performance. It is believed that gold isolates palladium atoms, creating specific active sites (Pd monomer pairs) that are highly selective for vinyl acetate synthesis while suppressing the pathway to CO2. researchgate.net The distance between active centers is critical; an optimized distance of 3.3 Å has been estimated for the coupling of surface species. researchgate.net Furthermore, promoters like potassium acetate (KOAc) are essential, not only influencing the catalyst's electronic properties but also consuming any protons formed, which could otherwise lead to unwanted side reactions. researchgate.net The interaction between the metal nanoparticles and the support's functional groups also affects catalyst stability and can prevent sintering. researchgate.net

Table 2: Influence of Catalyst Structural Properties on Vinyl Acetate Synthesis

Catalyst Component Structural Feature Influence on Efficiency & Purity Reference
Support (e.g., γ-Al2O3, Zeolite) High Surface Area Increases dispersion of active sites, enhancing reaction rate. bio-conferences.org
Support (e.g., Zeolite) Optimized Pore Volume (0.3–0.41 cm³/g) Facilitates mass transport of reactants and products. bio-conferences.org
Promoter (Gold) Isolation of Pd atoms Suppresses deep oxidation of ethylene to CO2, increasing selectivity. researchgate.net
Promoter (Potassium Acetate) Neutralizes acidic sites Prevents side reactions and stabilizes the active catalyst phase. researchgate.net

Polymerization Science of Isobutyl Vinylacetate

Homopolymerization Studies of Isobutyl Vinylacetate Monomer

The homopolymerization of this compound, like other vinyl esters, proceeds via a free-radical mechanism. This process involves the standard steps of initiation, propagation, termination, and chain transfer. The bulky isobutyl group is expected to exert steric effects on the polymerization kinetics and the properties of the resulting polymer, poly(this compound), when compared to poly(vinyl acetate).

Radical Polymerization Kinetics and Mechanisms

For vinyl acetate (B1210297), these coefficients have been determined using methods like pulsed-laser polymerization (PLP) combined with size exclusion chromatography (SEC). queensu.ca The values are highly dependent on temperature.

Table 1: Representative Propagation Rate Coefficients (k_p_) for Bulk Polymerization of Vinyl Acetate at Various Temperatures Data presented for vinyl acetate as a proxy for this compound.

Temperature (°C) k_p_ (L·mol⁻¹·s⁻¹)
5 1.0 x 10³
25 2.3 x 10³
50 4.5 x 10³
70 7.8 x 10³

Source: Derived from critically evaluated data. queensu.ca

The termination reaction in radical polymerization can occur via two primary mechanisms: combination (where two radical chains join to form one longer chain) or disproportionation (where a hydrogen atom is transferred from one radical to another, resulting in two terminated chains). dtu.dk

Chain transfer is a crucial process in the radical polymerization of vinyl esters, as it limits the molecular weight of the resulting polymer. rubbernews.com This occurs when the activity of a growing polymer radical is transferred to another molecule, such as a monomer, initiator, or solvent molecule, thereby terminating the polymer chain and creating a new radical that can initiate a new chain. uomustansiriyah.edu.iqutexas.edu The propensity for chain transfer is quantified by the chain transfer constant (C = k_tr_/k_p_), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. rubbernews.com

Chain Transfer to Monomer: For vinyl acetate, chain transfer to the monomer is significant and can occur through hydrogen abstraction from either the acetyl group or the vinyl group. mdpi.comtandfonline.com This process leads to the formation of a monomer radical, which can then initiate a new polymer chain. This intrinsic reaction limits the maximum achievable molecular weight. utexas.edu

Chain Transfer to Initiator: While possible, chain transfer to the initiator is generally considered less significant, especially at the low initiator concentrations typically used in polymerization. rubbernews.com

Chain Transfer to Solvent: The choice of solvent can have a profound impact on the molecular weight of the polymer. Solvents with easily abstractable hydrogen atoms, such as alcohols or certain hydrocarbons, act as effective chain transfer agents. rubbernews.comresearchgate.net For vinyl acetate polymerization, extensive studies have determined the chain transfer constants for a wide variety of solvents. researchgate.net

Table 2: Chain Transfer Constants (C_s_) for Various Solvents in Vinyl Acetate Polymerization at 60°C Data presented for vinyl acetate as a proxy for this compound.

Solvent Chain Transfer Constant (C_s_ x 10⁴)
Benzene 0.2
Toluene 2.1
n-Butanol 17.5
Isopropanol 67
Carbon Tetrachloride 910

Source: Compiled from various studies. utexas.edutandfonline.com

The initiation of radical polymerization involves two key steps: the decomposition of the initiator to form primary radicals, and the subsequent reaction of these radicals with a monomer molecule. rsc.org The rate of initiator decomposition is described by the decomposition rate constant (k_d_), which is highly temperature-dependent.

Table 3: Decomposition Rate Constants (k_d_) for Common Initiators

Initiator Solvent Temperature (°C) k_d_ (s⁻¹)
Azobisisobutyronitrile (AIBN) Toluene 60 9.8 x 10⁻⁶
Benzoyl Peroxide (BPO) Benzene 70 4.5 x 10⁻⁶

Source: General polymer chemistry literature.

The conditions under which polymerization is conducted have a significant influence on the final polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and degree of branching.

Temperature: Higher polymerization temperatures increase the rates of all reaction steps. Specifically, a higher temperature increases the initiator decomposition rate, leading to a higher concentration of radicals and, consequently, a lower average molecular weight. researchgate.net It also increases the rate of chain transfer reactions, further reducing molecular weight. researchgate.net

Initiator Concentration: The rate of polymerization is directly proportional to the square root of the initiator concentration. dtu.dk Increasing the initiator concentration leads to a higher rate of initiation and a greater number of polymer chains being formed simultaneously. This results in a lower average molecular weight, as the available monomer is divided among more growing chains.

Monomer Concentration: A higher initial monomer concentration generally leads to a higher rate of polymerization and the formation of higher molecular weight polymers.

Chain Transfer to Polymer: A significant architectural feature in the polymerization of vinyl acetate is branching, which arises from chain transfer to the polymer. rubbernews.com A growing radical can abstract a hydrogen atom from the backbone or the acetate side group of a pre-formed polymer chain. This creates a new radical site on the polymer backbone, from which a new branch can grow. This process is more prevalent at higher monomer conversions when the polymer concentration is high.

Controlled/Living Polymerization Techniques

Conventional free-radical polymerization provides limited control over molecular weight, polydispersity, and polymer architecture. dtic.mil Controlled/living polymerization techniques have been developed to overcome these limitations by minimizing irreversible termination and chain transfer reactions. dtic.mile-bookshelf.de

For vinyl esters like vinyl acetate, controlled polymerization is challenging due to the high reactivity of the propagating radical. islandscholar.ca However, several techniques have been adapted with some success. It is plausible that similar techniques could be applied to this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that uses a thiocarbonylthio compound as a chain transfer agent. mdpi.com It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. RAFT polymerization of vinyl acetate has been extensively studied, often employing xanthates or dithiocarbamates as RAFT agents to better control the polymerization. mdpi.comfluorine1.ru

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. cmu.edu Direct ATRP of vinyl acetate is notoriously difficult. However, strategies combining ATRP with other polymerization methods have been used to create block copolymers containing poly(vinyl acetate) segments. cmu.edu

Cationic Polymerization: While this article focuses on radical polymerization, it is noteworthy that related monomers like isobutyl vinyl ether (a different compound) readily undergo living cationic polymerization. acs.orgwikipedia.org This method allows for excellent control over the polymer structure. This highlights that for certain vinyl monomers, alternative polymerization mechanisms may offer better control than radical-based methods.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. However, the application of RAFT to vinyl esters, including by extension this compound, presents unique challenges. The high reactivity of the poly(vinyl ester) propagating radical leads to a significant occurrence of side reactions, such as chain transfer to the monomer and the polymer itself. mdpi.com These chain-breaking events make it difficult to produce uniform polymers with high molecular weights (typically >10^5 g/mol ) while maintaining low dispersity (Đ < 1.2). mdpi.com

The structure of the RAFT agent is critical for controlling the polymerization of vinyl esters. Xanthates have been identified as particularly effective reversible chain transfer agents for these monomers. fluorine1.ru The polymerization process involves a degenerative transfer mechanism where the propagating radical reacts with the RAFT agent. For vinyl acetate, this can lead to dormant chains resulting from both head-to-head and head-to-tail propagation followed by addition to the xanthate. mdpi.com

Research into related vinyl monomers, such as vinyl ethers, has explored stereospecific control in conjunction with RAFT. A mechanistic transformation from stereospecific cationic RAFT polymerization of a vinyl ether to a radical RAFT polymerization of vinyl acetate has been demonstrated to synthesize stereoblock poly(vinyl alcohol) (PVA). bohrium.com This highlights the versatility of RAFT in creating complex macromolecular architectures. fluorine1.rubohrium.com

Table 1: Key Considerations in RAFT Polymerization of Vinyl Esters

Feature Description Reference
Primary Challenge High reactivity of the propagating radical leads to side reactions (chain transfer to monomer/polymer). mdpi.com
Consequence Difficulty in achieving high molecular weight polymers with low dispersity. mdpi.com
Effective RAFT Agents Xanthates are well-studied and effective for controlling polymerization. fluorine1.ru

| Advanced Architectures | Mechanistic transformations can be used to create complex structures like stereoblock copolymers. | bohrium.com |

Other Controlled Radical Polymerization Methods for Vinyl Esters

Beyond RAFT, several other controlled radical polymerization (CRP) techniques have been applied to vinyl esters, each with varying degrees of success. Vinyl acetate, in particular, has proven to be a challenging monomer for many CRP methods due to the high reactivity of its growing radical chain and other chemical properties. islandscholar.caresearchgate.net

Atom Transfer Radical Polymerization (ATRP): This is a versatile method for creating well-controlled polymer structures. cmu.edu While challenging for vinyl acetate, ATRP has been successfully used for macromonomers based on isobutyl vinyl ether (IBVE). cmu.edu In one study, an IBVE macromonomer with a terminal methacryloyl group was synthesized via living cationic polymerization and subsequently homopolymerized using an ATRP system (CuBr/4,4′-di-n-heptyl-2,2′-bipyridine), yielding polymacromonomers with controlled backbone length and narrow molecular weight distributions (Mw/Mn ~ 1.2). cmu.edu

Organometallic-Mediated Radical Polymerization (OMRP): This method relies on the reversible formation of a dormant organometallic species. A novel OMRP system using a vanadium bis(iminopyridine) complex has been shown to control the polymerization of vinyl acetate. islandscholar.ca This system, initiated with a standard initiator like AIBN, generated polymers with excellent correlation between molecular weight and monomer conversion. islandscholar.ca

Degenerative Transfer (DT) with Alkyl Iodides: Controlled radical polymerization of vinyl acetate has been achieved using alkyl iodides as transfer agents. acs.org With initiators like AIBN, this method yielded poly(vinyl acetate) with predetermined molecular weights up to 20,000 g/mol and low polydispersities (Mw/Mn < 1.5). acs.org However, the iodo-terminated chain ends were found to be unstable. acs.org

Other methods explored for vinyl acetate include nitroxide-mediated polymerization (NMP) and organocobalt-mediated polymerization. researchgate.net

Emulsion Polymerization Phenomena

Emulsion polymerization is a complex, multiphase process used to produce polymer colloids, or latexes. nih.gov The process typically starts with an emulsion of water, a water-insoluble monomer, and a surfactant, with polymerization initiated by a water-soluble initiator. acs.org The final product is a stable dispersion of polymer particles in water. diva-portal.org

Nucleation Mechanisms and Particle Growth Dynamics

The formation of polymer particles, known as nucleation, is a critical step in emulsion polymerization. There are three primary proposed mechanisms for particle formation: micellar nucleation, homogeneous nucleation, and droplet nucleation. diva-portal.org

Micellar Nucleation: In this model, radicals generated in the aqueous phase enter surfactant micelles that are swollen with monomer, transforming the micelle into a polymer particle. dtu.dk

Homogeneous Nucleation: Radicals initiate the polymerization of monomer dissolved in the aqueous phase. diva-portal.org The resulting oligomeric radical grows until it precipitates, forming a primary particle that is then stabilized by surfactant. diva-portal.org

Droplet Nucleation: Radicals enter large monomer droplets, initiating polymerization within them. This mechanism is generally considered less significant. diva-portal.org

Interval I: Particle formation occurs, and the number of particles increases with time. diva-portal.org

Interval II: Particle formation ceases. The main locus of polymerization is within the monomer-swollen polymer particles, which grow in size. dtu.dk

Interval III: The separate monomer droplet phase disappears, and the remaining monomer is located within the polymer particles. The polymerization rate typically decreases during this final stage. researchgate.net

Role of Surfactants and Stabilizers in Latex Formation

Surfactants and stabilizers are essential components in emulsion polymerization, playing multiple roles in the formation and stabilization of the polymer latex. pcc.eu Their primary function is to reduce the interfacial tension between the water-insoluble monomer and the aqueous phase, allowing for the formation of small monomer droplets. pcc.eu

Surfactants also form micelles, which can act as the initial loci for polymerization in micellar nucleation. pcc.eu As polymerization proceeds, surfactant molecules adsorb onto the surface of the growing polymer particles, preventing them from coagulating. diva-portal.org

Stabilizers can be classified into two main categories based on their stabilization mechanism:

Ionic Surfactants: These provide electrostatic stabilization . chempoint.com Anionic surfactants, such as alkyl sulfates, are most common. pcc.eugantrade.com They adsorb on the particle surface, creating a layer of negative charges that repel other particles, thus preventing agglomeration. pcc.eu Cationic surfactants can also be used. researchgate.net

Nonionic Surfactants and Protective Colloids: These provide steric stabilization . chempoint.com Nonionic surfactants have long polyethylene glycol chains that form a hydrated shell around the particles, creating a physical barrier. pcc.eu Protective colloids, such as poly(vinyl alcohol) (PVA) and hydroxyethyl cellulose (B213188) (HEC), are water-soluble polymers that adsorb or graft onto the particles, providing a robust steric barrier that contributes to latex stability. chempoint.compcimag.com

Table 2: Common Stabilizers in Emulsion Polymerization

Stabilizer Type Primary Mechanism Examples Reference
Anionic Surfactant Electrostatic Repulsion Sodium Lauryl Sulfate (SLS) dtu.dkpcc.eu
Nonionic Surfactant Steric Hindrance Ethoxylated Fatty Alcohols pcc.eu

| Protective Colloid | Steric Hindrance | Poly(vinyl alcohol) (PVA), Hydroxyethyl Cellulose (HEC) | chempoint.compcimag.com |

Colloid Stability and Particle Morphology Control

The long-term stability of the final latex is governed by the repulsive forces between particles, which can be electrostatic, steric, or a combination of both. chempoint.com Electrostatic stabilization arises from the repulsion of like charges on the particle surfaces, typically from ionic surfactants or initiator fragments. chempoint.com Steric stabilization is provided by a layer of bulky, hydrated polymer chains (from nonionic surfactants or protective colloids) on the particle surface that physically prevents particles from approaching one another. chempoint.com

Particle morphology—the shape and internal structure of the polymer particles—is influenced by various factors during polymerization. While simple spherical particles are common, more complex morphologies can be achieved. For instance, the molecular weight and concentration of surface-capping agents can significantly impact the final particle shape, leading to assembled, flower-shaped, or elongated spherical nanoparticles. rsc.org

For poly(vinyl acetate)-based systems, core-shell morphologies can be generated through seeded or multi-stage emulsion polymerization techniques. researchgate.net The final morphology is determined by a balance of thermodynamic and kinetic factors, including the type of monomer and specific polymerization conditions. researchgate.net The concentration of stabilizers like protective colloids also plays a direct role in controlling the final particle size; higher concentrations of protective colloid tend to result in the formation of a larger number of smaller particles. nih.gov

Polymer Post-Modification and Derivatization

Saponification and Hydrolysis Processes

The ester group in poly(this compound) provides a reactive handle for post-polymerization modification, most notably through saponification or hydrolysis. This reaction is analogous to the well-established industrial process of converting poly(vinyl acetate) into poly(vinyl alcohol). study.com The process involves treating the polymer with a base, such as sodium hydroxide, typically in a solvent mixture like acetone/water or methanol. pjsir.orggoogle.com

During saponification, the acetate side groups are replaced with hydroxyl groups, yielding a copolymer of this compound and vinyl alcohol. The extent of this conversion, known as the degree of saponification (DS), can be controlled by adjusting reaction parameters such as time, temperature, and catalyst concentration. pjsir.orgmdpi.com For example, in the heterogeneous saponification of poly(vinyl acetate) film, the DS increased significantly with reaction time, reaching 97.6% after 96 hours at 50°C in a specific alkaline solution. mdpi.com

The solvent composition plays a crucial role in the reaction kinetics. The solubility of the polymer changes as the hydrolysis proceeds, which can influence the rate of reaction. pjsir.org The final product, poly(vinyl alcohol), is a water-soluble polymer, and its properties are highly dependent on the degree of saponification and the distribution of the remaining acetate groups. quora.com The hydrolysis can also be catalyzed by acids, although this process is generally slower than base-catalyzed saponification. hanrimwon.com The acid-catalyzed reaction in an acetic acid/water medium follows pseudo-first-order kinetics until it reaches equilibrium. hanrimwon.com

Interactive Table: Effect of Conditions on Poly(vinyl acetate) Saponification
CatalystSolvent SystemTemperature (°C)Time (h)Degree of Saponification (%)
Sodium HydroxideAcetone/Water25VariableDependent on solvent composition and time pjsir.org
Sodium HydroxideMethanol40-603-5High (for producing Poly(vinyl alcohol)) google.com
Sodium HydroxideWater/Methanol/Na2SO4509697.6 mdpi.com
Hydrochloric AcidAcetic Acid/Water3548Reaches equilibrium hanrimwon.com

Synthesis of Functionalized Polymer Derivatives

The synthesis of functionalized polymers from an this compound backbone opens avenues for creating materials with specialized properties and applications. Derivatization can be achieved either by copolymerizing this compound with functional monomers or by chemically modifying the polymer after its initial synthesis.

One primary route to functional derivatives is through the poly(vinyl alcohol) obtained from the saponification of poly(this compound), as described previously. The hydroxyl groups along the polymer chain are versatile sites for a wide range of chemical reactions, allowing for the attachment of various functional moieties.

Alternatively, post-polymerization modifications (PPM) can be performed on polymers synthesized using controlled polymerization techniques that incorporate specific reactive groups. d-nb.info For instance, polymers prepared by RAFT polymerization can have reactive end-groups derived from the chain transfer agent. These groups can be further modified, for example, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, to attach other polymer chains or functional molecules. rsc.org Similarly, vinyl ether polymers bearing pendant double or triple bonds have been successfully functionalized via thiol-ene and thiol-yne reactions. d-nb.info This approach allows for the introduction of functional groups with high efficiency and under mild conditions, providing a powerful tool for designing advanced polymer materials derived from this compound.

Interactive Table: Examples of Post-Polymerization Modification Reactions
Polymer BackboneReactive GroupModification ReactionFunctional SubstrateResulting Structure
Poly(vinyl ether)Pendant AlkyneThiol-yne1-dodecanethiolThioether-functionalized polymer d-nb.info
Poly(vinyl ether)Pendant VinylThiol-eneMercaptoethanolHydroxyl-functionalized polymer d-nb.info
Poly(vinyl acetate)Alkyne End-GroupCuAAC Click ReactionAzido-terminated Poly(ethylene glycol)PVAc-PEG Block Copolymer rsc.org
Poly(vinylbenzyl chloride)Benzyl ChlorideNucleophilic SubstitutionSodium AcetatePoly(vinylbenzyl acetate) google.com

Theoretical and Computational Investigations of Isobutyl Vinylacetate

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure, energy, and properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been applied to vinyl esters to understand their structure, reactivity, and role in polymerization.

DFT calculations on vinyl acetate (B1210297) (VAc) and its copolymerization with other monomers, like ethylene (B1197577), have been performed to investigate initiation and propagation kinetics. researchgate.net Such studies help determine the reactivity of different sites on the monomer. For instance, in the copolymerization of ethylene and VAc, reactivity is found to follow the order α-carbon of VAc < β-carbon of VAc ≈ carbon of ethylene. researchgate.net DFT is also effective in predicting how solvents influence copolymerization by calculating complexation energies between the monomer and solvent molecules. researchgate.net These calculations show that stronger monomer-solvent interactions can decrease the effective monomer concentration and alter the selectivity of macroradicals. researchgate.net

In the context of polymerization catalysis, DFT has been used to study the interaction between vinyl acetate and catalysts like bis(acetylacetonate)cobalt(II) ([Co(acac)2]). guidechem.com These calculations help elucidate the strength of bonding between the catalyst and electron donors, which in turn affects the polymerization mechanism and rate. guidechem.com Studies on the copolymerization of cyclic ketene (B1206846) acetals with vinyl monomers have also utilized DFT to understand monomer reactivity, confirming that reactivity ratios are linked to the homopolymerization rates of the comonomers. whiterose.ac.uk

The electronic structure and energy properties derived from quantum-chemical calculations, such as total energy, heat of formation, and dipole moment, allow for the analysis of molecules and the pre-determination of their reaction centers. For example, in the synthesis of vinyl esters of furancarboxylic acids from vinyl acetate, calculations have shown that the carboxyl group of the acid is the reaction center.

Table 1: Representative DFT-Calculated Properties for Vinyl Acetate Reactions (Note: This data is for vinyl acetate and related systems, serving as an analogue for isobutyl vinylacetate.)

ParameterSystemFindingReference
Reactivity OrderEthylene-Vinyl Acetate Copolymerizationα C of VAc < β C of VAc ≈ C of ethylene researchgate.net
Solvent EffectEthylene-Vinyl Acetate in various solventsDFT predicts changes in reactivity ratios based on solvent stabilization of electron-deficient species. researchgate.net
Catalyst InteractionCo(acac)2 with Vinyl AcetateCo-electron donor bond strengths calculated by DFT correlate with polymerization control. guidechem.com
Initiation KineticsEthylene-Vinyl Acetate CopolymerizationAzodiisobutyronitrile initiator tends to initiate ethylene, while dibenzoyl peroxide tends to initiate the β-carbon of VAc. researchgate.net

Ab initio (from first principles) quantum chemistry methods are fundamental in studying reaction kinetics and mechanisms without reliance on empirical parameters. These methods have been instrumental in understanding reactions involving esters, such as hydrolysis and polymerization.

Detailed mechanistic studies on the neutral hydrolysis of esters like methyl acetate have been conducted using ab initio calculations. These studies have explored mechanisms involving bifunctional catalysis by water molecules and have proposed pathways involving water autoionization to explain experimental kinetics. Such calculations can map out the free energy profile of a reaction, even for processes that may not have traditional saddle points on the reaction pathway. For instance, the hydrolysis of normal esters is supported by a mechanism initiated by water autoionization followed by protonation of the ester.

In the context of polymerization, ab initio molecular orbital theory has been used to calculate propagation rate coefficients for vinyl esters. These calculations are crucial for building accurate kinetic models. For the free-radical copolymerization of ethylene and vinyl acetate, ab initio calculations have been used to determine relative kinetic information, showing that such methods can predict experimental reactivity ratios with reasonable accuracy and assess the impact of penultimate units on the reaction. These theoretical studies can also predict the likelihood of side reactions, such as the formation of short chain branches.

Theoretical investigations into the atmospheric oxidation of vinyl acetate by hydroxyl (OH) radicals also rely on these methods. The calculations help to construct potential energy surfaces, identify reaction intermediates, and calculate rate constants, which show that the reaction predominantly proceeds via the addition of the OH radical to the double bond.

Computational methods are also vital for exploring the behavior of molecules in their electronic excited states and their interactions with catalysts.

Studies on the cobalt-mediated radical polymerization (CMRP) of vinyl acetate have employed DFT calculations to support the proposed structures of cobalt adducts that act as initiators. These computational results, combined with spectroscopic data, help to elucidate the dual mechanisms of reversible termination and degenerative chain transfer that control the polymerization. The interaction of catalysts with additives and solvents is also a key area of study. For example, DFT calculations have shown that the interaction strength of electron donors with [Co(acac)2] decreases in the order of pyridine (B92270) > NEt3 > vinyl acetate, which correlates with the observed polymerization behavior. guidechem.com

The atmospheric oxidation of vinyl acetate initiated by chlorine atoms has been studied theoretically, proposing mechanisms for Cl-addition and H-abstraction. Such studies calculate reaction rate constants and can help determine the atmospheric lifetime of the compound.

Transient infrared (TRIR) spectroscopy experiments, often supported by computational models, have investigated excited-state symmetry breaking (ESSB) in various solvents, including vinyl acetate. While these studies focus on a solute molecule, they provide data on the solvent environment created by vinyl acetate. The results help in understanding how the microscopic electric field of the solvent influences photochemical processes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and bulk properties of materials.

MD simulations are used to explore the conformational landscape of molecules and the non-covalent interactions between them. While specific studies on isobutyl vinyl acetate are not prominent, research on similar molecules like tert-butyl acetate and poly(vinyl acetate) offers valuable insights.

The conformational analysis of tert-butyl acetate, a structural isomer of isobutyl acetate, has been performed using a combination of microwave spectroscopy and quantum chemical calculations. Due to its rigid frame, it possesses only two main conformers. For n-butyl acetate, another isomer, multiple conformers have also been characterized. It is expected that this compound also possesses several low-energy conformers arising from rotations around its single bonds, which could be characterized using similar computational approaches.

MD and DFT calculations have been used to investigate intermolecular interactions, such as the formation of hydrogen bonds between the carbonyl group of acetate derivatives and silica (B1680970) surfaces. Infrared spectroscopy measurements combined with these calculations show a splitting of the carbonyl stretching band, indicating that some C=O groups are involved in interactions with the surface. Hirshfeld surface analysis, another computational tool, has been used to study the various H···H, H···C, and H···O intermolecular contacts that govern the crystal packing of diacetyl derivatives synthesized from vinyl acetate.

MD simulations have been extensively applied to study the polymerization of vinyl esters and the properties of the resulting polymers. These simulations can model the complex process of crosslinking in vinyl ester resins, which cure by free radical chain polymerization. Advanced algorithms have been developed to generate realistic crosslinking networks by incorporating correct regioselectivity (head-to-tail chain propagation) and simulating actual monomer reactivity ratios.

These simulations are used to predict crucial material properties like glass transition temperature, thermal expansion coefficients, and elastic properties as a function of crosslink density. The results generally show that the glass transition temperature and elastic properties increase with higher crosslink density. Furthermore, MD simulations can elucidate the effect of network topology on the material properties of vinyl-ester-based thermoset polymers. For example, simulations have shown that while network architecture has little effect on glassy-state moduli, it strongly determines the rubbery-state behavior.

MD has also been used to model blends of poly(vinyl acetate) (PVAc) with other polymers like poly(dimethylsiloxane) (PDMS) for coating applications. These simulations help understand surface behavior, substrate adhesion, and bulk properties, enabling the screening of optimal blend compositions for desired properties like hydrophobicity and durability.

Table 2: Findings from Molecular Dynamics Simulations of Vinyl Ester Systems (Note: This data is from general vinyl ester and PVAc simulations, applicable by extension to poly(this compound).)

Simulation FocusSystemKey FindingReference(s)
CrosslinkingVinyl Ester ResinsA new algorithm was developed to simulate free-radical chain polymerization, achieving up to 98% conversion and allowing calculation of mechanical properties.
Network TopologyVinyl-Ester/Styrene ThermosetsNetwork architecture (e.g., length of dangling chains) strongly influences rubbery-state behavior but is less relevant for the glassy state.
Polymer BlendsPoly(vinyl acetate)-Poly(dimethyl siloxane)MD simulations can predict surface energy, contact angles, and substrate interaction energy to screen for optimal coating formulations.
Polymerization ModelingChain-Growth PolymerizationA generalized computational procedure using MD can generate atomic-scale structures of vinyl ester resins to test thermomechanical properties.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical formalisms that aim to predict the reactivity of a chemical compound based on its molecular structure. ontosight.ai These models correlate numerical descriptors of a molecule's physicochemical properties with its observed reactivity, such as in polymerization. ontosight.airesearchgate.net For monomers, a widely used QSRR model is the Alfrey-Price Q-e scheme, which describes monomer reactivity in terms of two parameters:

Q (Reactivity term): Represents the general reactivity of the monomer's double bond, influenced by resonance stabilization.

e (Polarity term): Represents the polarity of the vinyl group, which affects the electrostatic interactions between a growing polymer radical and an incoming monomer.

The Q-e scheme allows for the prediction of reactivity ratios in copolymerization, providing insight into how a monomer like this compound would behave when polymerized with other monomers. rsc.org While specific Q-e values for this compound are not widely documented, the values for vinyl acetate and related monomers provide a useful reference point for predicting its behavior. An intrinsic Q-e scheme has been developed to improve the accuracy of reactivity ratio predictions compared to earlier models. rsc.org

Table 1: Alfrey-Price Q-e Values for Selected Monomers

Monomer Q Value e Value
Vinyl Acetate 0.026 -0.88
Styrene 1.00 -0.80
Methyl Acrylate (B77674) 0.45 0.64
Butyl Acrylate 0.36 0.85
Ethylene 0.016 -0.32

Data sourced from various polymer chemistry resources. These values serve as a baseline for estimating the reactivity of structurally similar monomers.

Modeling of Polymerization Kinetics and Microstructure

Computational modeling is crucial for understanding the complex kinetics of free-radical polymerization and predicting the microstructure of the resulting polymer, such as poly(this compound). bohrium.com These models can simulate how reaction conditions influence the final polymer properties. acs.org

Reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer versus the other comonomer. Ab initio calculations and Density Functional Theory (DFT) have been successfully used to predict these ratios for vinyl acetate copolymerizations. bohrium.comacs.org

For instance, in the copolymerization of ethylene (M1) and vinyl acetate (M2), theoretical calculations have predicted reactivity ratios with reasonable accuracy compared to experimental data. acs.org Similarly, studies on the terpolymerization of butyl acrylate (BA), 2-methylene-1,3-dioxepane (B1205776) (MDO), and vinyl acetate (VAc) have utilized models to estimate ternary reactivity ratios, which are essential for predicting the final polymer composition. mdpi.comnih.gov These computational approaches can be extended to predict the reactivity ratios for systems involving this compound.

Table 2: Experimentally Determined and Modeled Reactivity Ratios for Vinyl Acetate (VAc) Copolymerization

Comonomer 1 (M1) Comonomer 2 (M2) r1 (M1 adds M1) r2 (M2 adds M2) System/Model
Butyl Acrylate 2-Methylene-1,3-dioxepane 0.417 0.071 Ternary System with VAc mdpi.comnih.gov
Butyl Acrylate Vinyl Acetate 4.459 0.198 Ternary System with MDO mdpi.comnih.gov
2-Methylene-1,3-dioxepane Vinyl Acetate 0.260 55.339 Ternary System with BA mdpi.comnih.gov
Ethylene Vinyl Acetate Varies with solvent Varies with solvent DFT Calculation bohrium.com

These values highlight how a monomer's reactivity is influenced by its copolymerization partner. Similar modeling can predict the behavior of this compound.

The properties of polymers derived from vinyl esters are heavily influenced by their molecular weight distribution (MWD) and degree of branching. icheme.orgmdpi.com Chain transfer reactions to the monomer and polymer are significant in vinyl acetate polymerization, leading to the formation of branched chains, which affects the material's properties. mdpi.com

Kinetic Monte Carlo (kMC) simulations are a powerful tool for modeling these complex polymerizations. acs.orgresearchgate.net By incorporating a detailed kinetic scheme that includes initiation, propagation, termination, and various chain transfer reactions, kMC models can predict the evolution of the MWD and the prevalence of branching under different process conditions. acs.orggatech.edu These simulations can account for diffusional limitations and the impact of mid-chain radicals on the polymer architecture. researchgate.net Such models have been developed to accurately predict the MWD of poly(vinyl acetate) and can be adapted for this compound to optimize polymerization processes for desired polymer structures. acs.org

Table 3: Parameters Considered in Kinetic Monte Carlo (kMC) Simulation of Vinyl Ester Polymerization

Parameter Category Specific Parameters
Reaction Kinetics Rate coefficients for: Initiation, Propagation, Termination (including diffusion control), Chain transfer to monomer, Chain transfer to polymer (leading to branching), Chain transfer to solvent
Process Conditions Monomer concentration, Initiator concentration, Temperature, Reactor type (e.g., batch, semi-batch), Solvent type and concentration acs.org
Structural Outputs Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (Mw/Mn), Degree of branching mdpi.comnih.gov

This table outlines the key inputs and outputs for a typical kMC simulation used to predict the microstructure of polymers like poly(this compound).

Based on a comprehensive search for scientific literature, there is a significant lack of specific data regarding the environmental fate and atmospheric chemistry of the chemical compound "this compound," which is identified as isobutyl 3-butenoate (CAS 24342-03-8).

The available research predominantly focuses on the more common industrial chemical, vinyl acetate (ethenyl acetate, CAS 108-05-4), which is a structurally different compound. While there are studies on various other esters, including some butenoates and isobutyl esters of other acids, the specific kinetic and mechanistic data required to accurately and thoroughly populate the requested article outline for isobutyl 3-butenoate could not be located.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on the atmospheric degradation pathways and environmental partitioning of this compound as per the specified structure and content requirements. Information on key areas such as reactions with hydroxyl radicals, ozonolysis, nitrate (B79036) radical reactions, photolytic degradation, and volatilization from water and soil is not available for this specific compound in the reviewed sources.

Environmental Fate and Atmospheric Chemistry of Isobutyl Vinylacetate

Environmental Partitioning and Transport

Adsorption to Environmental Matrices

The potential for isobutyl vinyl acetate (B1210297) to adsorb to soil and sediment is a key factor in determining its mobility and bioavailability in the environment. The soil adsorption coefficient (Koc) is a critical parameter used to estimate this potential. For organic compounds, the Koc can be estimated from the octanol-water partition coefficient (Kow).

Table 1: Estimated Adsorption and Mobility of Related Compounds

CompoundEstimated KocSoil Mobility PotentialReference
Vinyl Acetate19 - 59High to Very High ymparisto.fi

Hydrolysis in Aqueous Environments

Hydrolysis is a significant degradation pathway for esters like isobutyl vinyl acetate in aqueous environments. The rate of hydrolysis is influenced by pH and temperature. For the related compound, vinyl acetate, the aqueous hydrolysis half-life at 25°C and a neutral pH of 7 is reported to be 7.3 days. ymparisto.finih.govpure-chemical.com The rate of hydrolysis increases as the pH becomes more alkaline. ymparisto.fi At a pH of 8 and 25°C, the half-life of vinyl acetate is approximately 2 days. nih.gov Conversely, under more acidic conditions (pH 4.4), the hydrolysis rate is minimal. ymparisto.fi

The hydrolysis of vinyl acetate produces acetic acid and vinyl alcohol, the latter of which quickly isomerizes to acetaldehyde (B116499). nih.gov Given that isobutyl vinyl acetate is also an ester, it is expected to undergo a similar hydrolysis process, breaking down into isobutanol and vinyl alcohol, which would then form acetaldehyde.

Table 2: Hydrolysis Half-life of Vinyl Acetate at 25°C

pHHalf-life (days)Reference
4.4Minimal Hydrolysis ymparisto.fi
77.3 ymparisto.finih.govpure-chemical.com
8~2 nih.gov

Biodegradation Studies in Aquatic and Terrestrial Systems

Biodegradation is a crucial process for the removal of organic compounds from the environment. Studies on vinyl acetate indicate that it is readily biodegradable in both aquatic and terrestrial systems. nih.govnih.gov In aerobic conditions, using activated sludge, vinyl acetate showed 82-98% biodegradation over a 14-day period. ymparisto.fi Research has also shown that vinyl acetate can be hydrolyzed by samples of soil, sludge, and sewage under both aerobic and anaerobic conditions. nih.govresearchgate.net

The biodegradation pathway of vinyl acetate involves its initial hydrolysis to acetic acid and vinyl alcohol. nih.gov The vinyl alcohol then spontaneously isomerizes to acetaldehyde. nih.gov These breakdown products, acetate and acetaldehyde, are readily metabolized by microorganisms. nih.gov Specifically, the acetate is converted to acetyl coenzyme A and enters the tricarboxylic acid cycle. nih.govresearchgate.net Numerous bacteria and yeasts capable of aerobically degrading vinyl acetate have been isolated. nih.govasm.org

While direct studies on the biodegradation of isobutyl vinyl acetate are limited, its structural similarity to vinyl acetate suggests that it would also be susceptible to microbial degradation through similar enzymatic pathways. The initial step would likely be the hydrolysis of the ester bond by esterases, leading to the formation of isobutanol and vinyl alcohol.

Emission Source Characterization and Quantification

Industrial Emissions and Release Profiles

Isobutyl vinyl acetate, like other volatile organic compounds, can be released into the environment from various industrial sources. The production and use of isobutyl acetate, a related compound, in industries such as paints, coatings, and adhesives are significant potential sources of emissions. atamanchemicals.com Emissions can occur during manufacturing, storage, transportation, and application of products containing this chemical. nih.govcdc.gov

For example, facilities that manufacture or use vinyl acetate in the production of polymers, paints, and adhesives may release it into the atmosphere through various waste streams. nih.gov The paper and other web coatings industry, which uses compounds like vinyl acetate, is a known source of hazardous air pollutant emissions. epa.gov While specific quantitative data on isobutyl vinyl acetate emissions are scarce, data for related compounds can provide an indication of potential release scenarios.

Table 3: Potential Industrial Sources of Vinyl Acetate Emissions

Industry/ProcessPotential for ReleaseReference
Polymer Manufacturing (e.g., Polyvinyl Acetate)High nih.gov
Paints and Coatings ManufacturingHigh nih.govepa.gov
Adhesive ProductionHigh nih.gov
Paper and Web CoatingHigh epa.gov

Volatile Organic Compound (VOC) Emissions from Polymer Applications

Polymers derived from or containing isobutyl vinyl acetate can be a source of volatile organic compound (VOC) emissions. vaepolymers.comvaepolymers.com For instance, polyvinyl acetate (PVAc) is used in a variety of products, including adhesives and coatings. gre.ac.uk During the application and curing of these products, residual monomers and other volatile components can be released into the atmosphere. tandfonline.com

Studies on adhesives have shown that they can be a significant source of indoor VOCs. tandfonline.com The emission rates of these VOCs are highest shortly after application and decrease over time as the product dries and cures. tandfonline.com The specific VOCs emitted depend on the formulation of the polymer product. researchgate.net For polymers containing isobutyl vinyl acetate, it is expected that this compound could be among the emitted VOCs, particularly if it is present as a residual monomer. The rate of these emissions can be influenced by environmental factors such as temperature and air exchange rates. whiterose.ac.uk

Environmental Impact Assessment Methodologies for Chemical Compounds

Assessing the environmental impact of chemical compounds like isobutyl vinyl acetate involves a structured approach to evaluate potential risks. rivm.nl Methodologies for environmental impact assessment (EIA) are designed to systematically identify and evaluate the potential environmental effects of a substance throughout its life cycle. deskera.comsolubilityofthings.com

Several frameworks and tools are used for this purpose:

Life Cycle Assessment (LCA) : This method provides a comprehensive evaluation of the environmental impacts of a product or process from raw material extraction to disposal. deskera.comsolubilityofthings.com It considers a wide range of impacts, including resource depletion, energy consumption, and emissions. deskera.com

Risk Assessment Frameworks : These frameworks, often used in regulatory contexts like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), involve a tiered approach. rivm.nl They begin with problem definition and data collection, followed by exposure assessment and effects assessment, and culminate in risk characterization. rivm.nlnih.gov

Green Degree (GD) Method : This quantitative method assesses the environmental impact of a chemical process by integrating nine different environmental impact categories, including global, air, water, and toxicological effects. researchgate.net

New Approach Methodologies (NAMs) : These methods incorporate in silico predictions and in vitro data to support environmental risk assessments, providing a more systems-based approach. nih.gov

These methodologies rely on key chemical-specific data, including information on environmental fate (adsorption, hydrolysis, biodegradation), and emission profiles, to model and predict the potential environmental concentrations and associated risks. nih.govnordtest.info

Toxicological and Health Risk Assessment of Isobutyl Vinylacetate

In Vivo Animal Studies and Human Health Implications

Detailed research findings on the specific effects of isobutyl vinyl acetate (B1210297) exposure through inhalation, oral, and dermal routes are not available in the reviewed literature. Consequently, a substance-specific analysis of its impact on human health cannot be provided.

No dedicated studies on the respiratory tract effects following inhalation of isobutyl vinyl acetate were identified. While studies on analogous compounds like vinyl acetate and isobutyl acetate show respiratory irritation, this information cannot be directly extrapolated to isobutyl vinyl acetate without specific research. ca.govca.govca.govnj.gov

There is a lack of published studies investigating the systemic effects following oral ingestion of isobutyl vinyl acetate. Toxicological profiles of related substances suggest potential for hydrolysis in the gastrointestinal tract, but specific data on absorption, distribution, metabolism, and systemic toxicity for isobutyl vinyl acetate are absent. ca.govuzh.ch

Specific studies on the dermal effects of isobutyl vinyl acetate are not found in the available literature. While information exists for isobutyl acetate, which indicates a potential for irritation under occlusive conditions, no direct data for isobutyl vinyl acetate is available to confirm similar or different effects. ca.gov

Carcinogenicity Assessment and Mechanisms

A carcinogenicity assessment for isobutyl vinyl acetate cannot be conducted due to the absence of long-term animal bioassays or human epidemiological studies. The International Agency for Research on Cancer (IARC) and other regulatory bodies have not published a specific evaluation for this compound.

There are no available studies that investigate DNA adduct formation or molecular dosimetry specifically for isobutyl vinyl acetate. Research on vinyl acetate shows it can form DNA adducts after being metabolized to acetaldehyde (B116499), but it is unknown if isobutyl vinyl acetate follows a similar pathway and to what extent. nih.govnih.govacs.org

No specific genotoxicity studies (e.g., Ames test, micronucleus test) for isobutyl vinyl acetate were found in the reviewed literature. Therefore, its potential for mutagenicity or clastogenicity, and any non-genotoxic mechanisms of action, remain uncharacterized. While vinyl acetate itself has been studied for genotoxic potential, these findings are not directly applicable to isobutyl vinyl acetate without dedicated testing. uzh.chsigmaaldrich.com

Due to the lack of specific data for isobutyl vinyl acetate across all requested toxicological endpoints, no data tables can be generated.

In Vitro Toxicological Assays

In vitro toxicological assays are crucial for evaluating the potential adverse effects of chemical substances at the cellular level. These tests provide initial data on a substance's cytotoxicity (ability to kill cells) and genotoxicity (ability to damage genetic material).

Cytotoxicity and Genotoxicity Testing

No specific studies on the cytotoxicity or genotoxicity of isobutyl vinylacetate were identified in the available literature. Such studies would typically involve exposing various cell lines to the compound and assessing cell viability and DNA damage. For instance, a review of commonly used endodontic sealers mentions a copolymer containing vinyl isobutyl ether and vinyl acetate, but does not provide specific toxicological data for this combination or for this compound itself. mediresonline.orgnih.govnih.gov

Metabolism and Biotransformation Pathways

The metabolic and biotransformation pathways of this compound have not been detailed in the reviewed scientific literature. Generally, esters like this compound would be expected to undergo hydrolysis, breaking down into an alcohol (isobutanol) and a carboxylic acid (vinylacetic acid). For comparison, isobutyl acetate is known to be hydrolyzed by esterases to isobutanol and acetic acid. ca.gov Similarly, vinyl acetate is metabolized to acetaldehyde and acetic acid. cdc.govuzh.ch However, the specific enzymes and metabolic fate of this compound remain uncharacterized.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. These models are valuable for extrapolating toxicological data between species and for risk assessment. plos.orgrjpbr.comnih.govfood.gov.ukfrontiersin.org

There are no PBPK models specifically developed for this compound found in the public domain. The development of such a model would require extensive in vitro and in vivo data on its physicochemical properties and metabolic rates, which are currently unavailable. While PBPK models exist for vinyl acetate, their direct application to this compound is not scientifically valid without specific data for the latter. cdc.govnih.gov

Risk Characterization and Exposure Limit Derivation

Risk characterization involves evaluating the potential for adverse health effects under specific exposure scenarios and is a critical step in establishing safe exposure limits. environmentclearance.nic.ineuropa.eu

Due to the absence of toxicological data, a risk characterization for this compound cannot be performed. Consequently, no occupational exposure limits (OELs) or other health-based guidance values have been established for this specific compound. For related compounds, regulatory bodies have set exposure limits. For example, various agencies have established OELs for isobutyl acetate and vinyl acetate based on their individual toxicological profiles. nj.govairgas.comsigmaaldrich.com

Regulatory Frameworks and Guideline Development for Chemical Safety

Chemical safety is governed by various national and international regulatory frameworks. These frameworks often require comprehensive toxicological data for the registration and safe use of chemicals.

Given the data gap on the toxicological properties of this compound, it is not prominently featured in major chemical regulatory frameworks. For a chemical to be appropriately regulated and for safety guidelines to be developed, a thorough toxicological dossier is required. The lack of such information for this compound means that its potential hazards have not been formally assessed by regulatory bodies.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying vinyl protons (δ 5.0–6.5 ppm) and ester carbonyl groups (δ 170–175 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities.
  • Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions (e.g., melting points or decomposition temperatures) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validates ester carbonyl stretches (~1740 cm⁻¹) and vinyl C=C bonds (~1640 cm⁻¹).

How does the vinylacetate content in ethylene-vinylacetate (EVA) copolymers influence material properties?

Advanced Research Focus
Vinylacetate content (e.g., 9% vs. 16%) critically affects mechanical and thermal behavior:

  • Flexibility : Higher vinylacetate content (50–80%) increases amorphous regions, enhancing flexibility in flame-retardant cable coatings .
  • Crosslinking efficiency : Lower vinylacetate copolymers (9%) show faster crosslinking with dicumyl peroxide due to reduced steric hindrance .
  • Phase behavior : At 33% vinylacetate, high-pressure phase equilibria depend on molar mass distribution, impacting copolymer solubility in ethylene mixtures .
    Methodology : Use tensile testing, dynamic mechanical analysis (DMA), and high-pressure cloud-point measurements to correlate composition with properties.

What are the kinetic considerations in the hydrolysis of this compound?

Advanced Research Focus
Hydrolysis kinetics follow pseudo-first-order behavior under alkaline conditions. Key parameters include:

  • Rate constants : Temperature-dependent rate constants (e.g., k3k_3 for vinylacetate hydrolysis) are derived from Arrhenius plots. For example, at 25°C, k3=1.2×103s1k_3 = 1.2 \times 10^{-3} \, \text{s}^{-1} in NaOH solutions .
  • Reaction mechanism : Nucleophilic attack by hydroxide ions on the ester carbonyl group, monitored via pH-stat titration.
  • Byproduct suppression : Control NaOH concentration (<0.1 M) to minimize competitive deacetylation of starch esters in biphasic systems.

How does crosslinking with dicumyl peroxide affect the crystallinity and morphology of ethylene-vinylacetate copolymers?

Advanced Research Focus
Crosslinking transforms crystalline phases into amorphous networks:

  • Crystallinity reduction : DSC shows melting enthalpy decreases by 30–50% after crosslinking, confirmed by solid-state CP-MAS ¹³C NMR .
  • Crosslinking density : Extractable content measurements (e.g., Soxhlet extraction with xylene) quantify gel fraction, which correlates with peroxide concentration (1–3 wt%).
  • Morphological shifts : SEM reveals microvoid formation in high-vinylacetate (16%) copolymers due to acetate group reactivity.

What role does molar mass distribution play in high-pressure phase equilibria of ethylene-vinylacetate copolymers?

Advanced Research Focus
Molar mass distribution (MMD) significantly impacts phase behavior in ethylene-rich systems:

  • Cloud-point pressure : Narrow MMD copolymers exhibit lower cloud-point pressures (e.g., 60 MPa at 100°C) compared to broad MMD counterparts .
  • Solubility modeling : Use discontinuous Gibbs energy models to predict coexistence curves without molar mass-dependent parameters.
  • Experimental validation : High-pressure turbidimetry (30–100 MPa) confirms MMD effects on ethylene solubility in copolymers.

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335: Respiratory irritation) .
  • Personal protective equipment (PPE) : Nitrile gloves and splash-resistant goggles prevent dermal/ocular exposure (H315/H319) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid ignition sources (H226: Flammable liquid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.